molecular formula C17H16N2O5 B387573 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B387573
M. Wt: 328.32g/mol
InChI Key: WROLEQUQGACRPT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C17H16N2O5 and a molecular weight of 328.31934 . This compound is characterized by its unique structure, which includes a hydrazono group, a methoxyphenyl group, and an acetate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves the reaction of 2-hydroxybenzoyl hydrazine with 4-formyl-2-methoxyphenyl acetate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The hydrazono group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazono group, in particular, is responsible for its potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H16N2O5/c1-11(20)24-15-8-7-12(9-16(15)23-2)10-18-19-17(22)13-5-3-4-6-14(13)21/h3-10,21H,1-2H3,(H,19,22)/b18-10+

InChI Key

WROLEQUQGACRPT-VCHYOVAHSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC

Origin of Product

United States

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